molecular formula C5H8N2O2 B592512 methyl 4,5-dihydro-3H-pyrazole-3-carboxylate CAS No. 126416-41-9

methyl 4,5-dihydro-3H-pyrazole-3-carboxylate

Cat. No. B592512
CAS RN: 126416-41-9
M. Wt: 128.131
InChI Key: NPXFBJIDOATJDZ-UHFFFAOYSA-N
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Description

Methyl 4,5-dihydro-3H-pyrazole-3-carboxylate is a chemical compound with the CAS Number: 126416-41-9 . It has a molecular weight of 128.13 and is a methyl ester derivative of 4-Pyrazolecarboxylic Acid .


Synthesis Analysis

The synthesis of pyrazole derivatives, including methyl 4,5-dihydro-3H-pyrazole-3-carboxylate, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A specific example of a synthesis method is the 1,3-dipolar cycloaddition of ethyl diazoacetate with methylene carbonyl compounds .


Molecular Structure Analysis

The molecular structure of methyl 4,5-dihydro-3H-pyrazole-3-carboxylate consists of a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Chemical Reactions Analysis

The chemical reactions involving pyrazoles, including methyl 4,5-dihydro-3H-pyrazole-3-carboxylate, are diverse and have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Medicinal Chemistry

Pyrazoles, including methyl 4,5-dihydro-3H-pyrazole-3-carboxylate, have a wide range of applications in medicinal chemistry . They are often used as scaffolds in the synthesis of bioactive chemicals .

Drug Discovery

In the field of drug discovery, pyrazoles are frequently used due to their potential biological activities . They can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .

Agrochemistry

Pyrazoles also find applications in agrochemistry . They can be used in the development of new agrochemicals due to their diverse biological activities .

Coordination Chemistry

In coordination chemistry, pyrazoles are often used due to their ability to act as ligands . They can form complexes with various metals, contributing to the development of new materials with unique properties .

Organometallic Chemistry

Pyrazoles are also used in organometallic chemistry . They can form organometallic compounds with various metals, which can be used in catalysis, materials science, and other areas .

Antioxidant and Antimicrobial Agents

Some pyrazole derivatives have been synthesized as potential antioxidants and antimicrobial agents . These compounds could be used in the development of new drugs and treatments .

Cancer Research

Certain pyrazole derivatives have shown potential in cancer research . For example, a synthesized pyrazole derivative was found to cause 4T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase .

Fluorescent Materials

Pyrazoles can also be used in the development of fluorescent materials . Their unique electronic properties make them suitable for use in optoelectronic devices .

Future Directions

The future directions of research on methyl 4,5-dihydro-3H-pyrazole-3-carboxylate and other pyrazole derivatives are likely to continue focusing on their synthesis and applications in various fields of science . Their increasing popularity suggests that they will continue to be used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

properties

IUPAC Name

methyl 4,5-dihydro-3H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c1-9-5(8)4-2-3-6-7-4/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPXFBJIDOATJDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4,5-dihydro-3H-pyrazole-3-carboxylate

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